molecular formula C11H13BrF3NO B15243932 (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL

Cat. No.: B15243932
M. Wt: 312.13 g/mol
InChI Key: AYYAASGDEADLKX-JTQLQIEISA-N
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Description

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL typically involves multi-step organic reactions. One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable borate to form a boronic ester intermediate. This intermediate is then subjected to further reactions to introduce the amino and difluoropentan-1-OL groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with different functional groups, enhancing its versatility in synthetic applications.

Scientific Research Applications

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways, leading to its observed effects. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H13BrF3NO

Molecular Weight

312.13 g/mol

IUPAC Name

(4S)-4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-ol

InChI

InChI=1S/C11H13BrF3NO/c1-10(16,5-11(14,15)6-17)8-4-7(12)2-3-9(8)13/h2-4,17H,5-6,16H2,1H3/t10-/m0/s1

InChI Key

AYYAASGDEADLKX-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CC(CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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